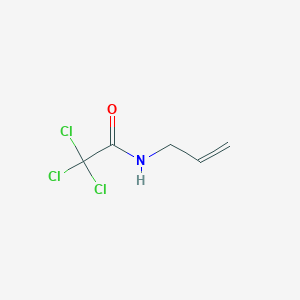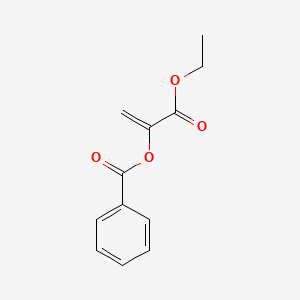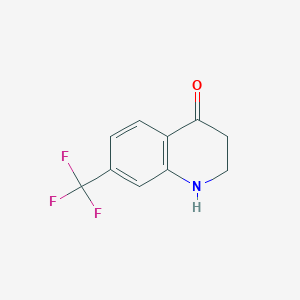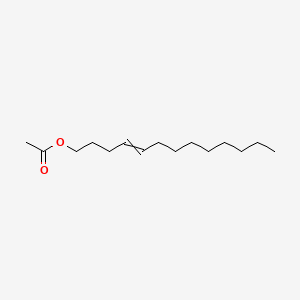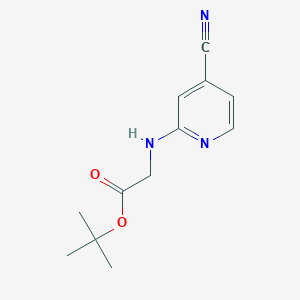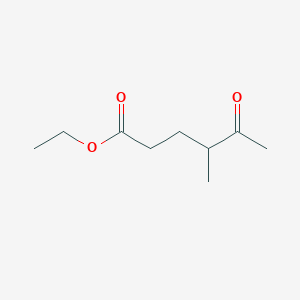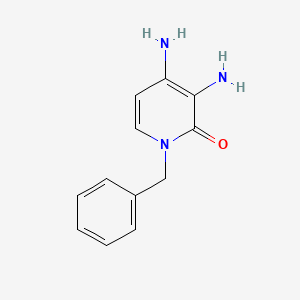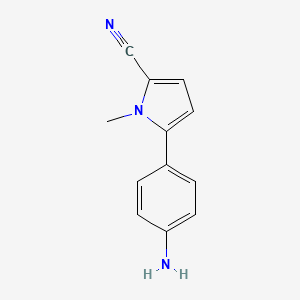
3-(2-oxopiperidin-1-yl)propanal
Vue d'ensemble
Description
3-(2-oxopiperidin-1-yl)propanal is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . Another approach includes the ring-opening and ring-closing reactions of compounds containing tetrahydrofuroyl groups .
Industrial Production Methods
Industrial production methods for 3-(2-oxopiperidin-1-yl)propanal often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure hydrogenation and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-oxopiperidin-1-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(2-oxopiperidin-1-yl)propanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2-oxopiperidin-1-yl)propanal involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-1-piperidinyl derivatives: These compounds share the piperidine ring structure but differ in the functional groups attached.
Piperidine derivatives: Compounds like piperidine itself and its various substituted forms.
Uniqueness
3-(2-oxopiperidin-1-yl)propanal is unique due to its specific combination of the piperidine ring, oxo group, and propanal side chain. This unique structure imparts distinct chemical and biological properties that differentiate it from other piperidine derivatives .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-(2-oxopiperidin-1-yl)propanal |
InChI |
InChI=1S/C8H13NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h7H,1-6H2 |
Clé InChI |
ZKLOTOVBXXXNOG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)CCC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
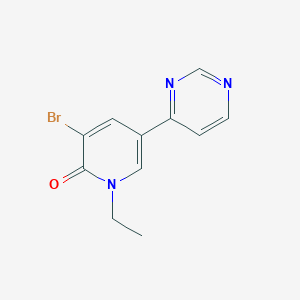
![Ethyl 2-(6-cyanoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B8698945.png)
